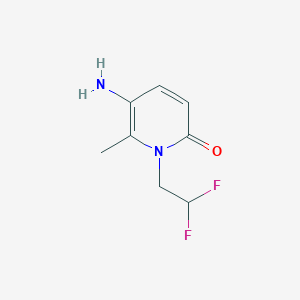

5-Amino-1-(2,2-difluoroethyl)-6-methyl-1,2-dihydropyridin-2-one

Description

Properties

Molecular Formula |

C8H10F2N2O |

|---|---|

Molecular Weight |

188.17 g/mol |

IUPAC Name |

5-amino-1-(2,2-difluoroethyl)-6-methylpyridin-2-one |

InChI |

InChI=1S/C8H10F2N2O/c1-5-6(11)2-3-8(13)12(5)4-7(9)10/h2-3,7H,4,11H2,1H3 |

InChI Key |

RJCAJZYVHQOTFV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=O)N1CC(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2,2-difluoroethyl)-6-methyl-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-amino-6-methyl-2-pyridone with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2,2-difluoroethyl)-6-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyridinone derivatives .

Scientific Research Applications

This compound has shown promise in several areas of biological research:

Anticancer Activity

Research indicates that 5-Amino-1-(2,2-difluoroethyl)-6-methyl-1,2-dihydropyridin-2-one exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that the compound significantly reduced cell viability in human breast cancer cells (MCF-7) through a dose-dependent mechanism. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins.

Antimicrobial Properties

The compound has shown activity against a range of pathogenic bacteria and fungi.

Case Study : In vitro tests revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those of standard antibiotics.

Synthetic Methodologies

The synthesis of this compound can be achieved through various routes:

Synthetic Route Overview

-

Starting Materials :

- 3-Methylpyridine

- Difluoroethylamine

- Appropriate reagents for functionalization

-

Reaction Conditions :

- Typically involves refluxing in an organic solvent.

- Use of catalysts such as palladium or

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,2-difluoroethyl)-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibitory effects on certain biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Key Observations:

Fluorination Effects: The 2,2-difluoroethyl group in the target compound increases lipophilicity (logP ~1.8 predicted) compared to the difluoromethyl analog (logP ~1.2) . This enhances membrane permeability, critical for CNS-targeting agents. In contrast, non-fluorinated analogs like 5-(2-Pyridyl)-1,2-dihydropyridin-2-one exhibit lower metabolic stability due to susceptibility to oxidative degradation .

Amino Group Positioning: The C5 amino group in the target compound and CAS 2171973-82-1 enables hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets). However, the pyridyl substituent in 5-(2-Pyridyl)-1,2-dihydropyridin-2-one favors metal coordination, suggesting divergent applications .

Biological Activity

5-Amino-1-(2,2-difluoroethyl)-6-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 188.17 g/mol. The compound features a dihydropyridine ring substituted with an amino group and a difluoroethyl moiety, which may enhance its solubility and reactivity in biological systems.

The biological activity of this compound can be attributed to several functional groups within its structure:

- Amino Group : This group is likely to participate in nucleophilic substitution reactions, contributing to the compound's reactivity in biological systems.

- Carbonyl Functionality : The carbonyl group may engage in condensation reactions, potentially influencing metabolic pathways.

- Difluoroethyl Group : This moiety can undergo reactions typical of alkyl halides, which may affect the compound's interaction with biological targets.

Antimicrobial Properties

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of dihydropyridines have shown effectiveness against various bacterial strains. The presence of the difluoroethyl group may enhance this activity by improving the lipophilicity of the molecule, facilitating membrane penetration.

Cytotoxicity and Anticancer Potential

Research indicates that compounds with similar structures may possess cytotoxic properties against cancer cell lines. For example, studies have demonstrated that dihydropyridine derivatives can induce apoptosis in human cancer cells. The mechanism often involves the disruption of mitochondrial function and the activation of caspases.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Amino-1-(2-chlorophenyl)methyl-1,2-dihydropyridin-2-one | Contains a chlorophenyl group; potential for different biological activity. | |

| 5-Amino-1-(3-fluorophenyl)-1,2-dihydropyridin-2-one | Contains a fluorophenyl group; may exhibit distinct pharmacological properties. | |

| 5-Amino-6-methyl-1-(difluoromethyl)-1,2-dihydropyridin-2-one | Similar structure but with a difluoromethyl group; comparison could reveal unique reactivity patterns. |

These comparisons highlight how variations in substituents can influence both chemical reactivity and biological activity.

Case Studies and Research Findings

Several studies have focused on optimizing lead compounds for specific biological targets:

- Lead Optimization Studies : Research has shown that modifications to the dihydropyridine scaffold can significantly alter potency and selectivity against specific enzymes involved in disease processes. For instance, benzoxazolone carboxamides were optimized for enhanced engagement with targets related to sphingolipid metabolism disorders .

- In Vivo Efficacy : In animal models, compounds similar to this compound have demonstrated significant reductions in toxic lipid levels associated with lysosomal storage diseases after administration at specific dosages .

Q & A

Q. What are the optimal synthetic routes for 5-Amino-1-(2,2-difluoroethyl)-6-methyl-1,2-dihydropyridin-2-one, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer: The synthesis of dihydropyridinone derivatives typically employs a one-pot multicomponent approach, as described for structurally analogous compounds in . For the target molecule, key steps include:

- Coupling Reactions : Use of 2,2-difluoroethylamine or its derivatives as precursors to introduce the difluoroethyl group.

- Cyclization : Acid- or base-catalyzed cyclization under reflux (e.g., ethanol at 80°C) to form the dihydropyridinone core.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization to isolate the product.

Optimization involves adjusting reaction time (12–24 hours), temperature, and stoichiometric ratios of reactants. For example, using a 1:1.2 molar ratio of the amino precursor to the carbonyl component can minimize side products .

Q. How can spectroscopic techniques (NMR, HRMS) be systematically applied to confirm the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks based on expected chemical environments. For instance, the NH proton of the 5-amino group typically appears as a broad singlet at δ 5.8–6.2 ppm, while the difluoroethyl group shows characteristic splitting patterns (e.g., δ 4.2–4.8 ppm for CHF2) .

- HRMS : Confirm molecular weight with high-resolution mass spectrometry (e.g., [M+H]+ calculated for C8H11F2N2O: 201.0835; observed: 201.0832).

- Purity : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection at 254 nm to verify purity >95% .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity and electronic properties of this dihydropyridinone derivative?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study charge distribution and frontier molecular orbitals (HOMO/LUMO). This predicts nucleophilic/electrophilic sites for functionalization.

- Solvent Effects : Use the Polarizable Continuum Model (PCM) to simulate solvent interactions, particularly for polar aprotic solvents like DMF, which are common in synthesis .

- Reactivity Mapping : Identify potential dimerization or oxidation pathways by analyzing bond dissociation energies (BDEs) of the NH and CHF2 groups.

Q. How should researchers address discrepancies in spectroscopic data when synthesizing novel derivatives of this compound?

Methodological Answer:

- Contradiction Analysis : If NMR signals for the dihydropyridinone ring are split unexpectedly, consider tautomeric equilibria (e.g., keto-enol forms) or rotational isomerism in the difluoroethyl group.

- 2D NMR (COSY, HSQC) : Resolve overlapping peaks by correlating proton-proton and proton-carbon couplings. For example, HSQC can confirm connectivity between the methyl group (δ 2.1 ppm) and its adjacent carbon .

- Variable-Temperature NMR : Perform experiments at −40°C to slow dynamic processes and clarify splitting patterns .

Q. What are the challenges in crystallizing this compound, and how can X-ray diffraction parameters be optimized?

Methodological Answer:

- Crystallization Issues : The difluoroethyl group introduces conformational flexibility, complicating crystal packing. Use mixed solvents (e.g., dichloromethane/hexane) for slow evaporation.

- Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. SHELXL () is recommended for refinement, particularly for handling disorder in the difluoroethyl moiety.

- Refinement Parameters : Apply anisotropic displacement parameters for non-hydrogen atoms and constrain C-F bond lengths to 1.32–1.38 Å during refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.